molecular formula C16H23BO2S B14142955 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane CAS No. 126726-64-5

4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane

Cat. No.: B14142955
CAS No.: 126726-64-5
M. Wt: 290.2 g/mol
InChI Key: CQVWMCZCZMCZAW-GXTWGEPZSA-N
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Description

4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane typically involves the reaction of a cyclopropyl derivative with a boronic ester. The reaction conditions often require the use of a base and a solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while substitution could result in a variety of functionalized cyclopropyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, it can be a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry

Industrially, the compound is valuable in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane exerts its effects typically involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(cyclopropyl)-1,3,2-dioxaborolane

Uniqueness

The unique feature of 4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane is the presence of the phenylsulfanyl group attached to the cyclopropyl ring. This structural element can impart specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

126726-64-5

Molecular Formula

C16H23BO2S

Molecular Weight

290.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-(phenylsulfanylmethyl)cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2S/c1-15(2)16(3,4)19-17(18-15)14-10-12(14)11-20-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14+/m0/s1

InChI Key

CQVWMCZCZMCZAW-GXTWGEPZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CSC3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CSC3=CC=CC=C3

Origin of Product

United States

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